molecular formula C7H9Cl2F3N2 B1396178 (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride CAS No. 1332529-79-9

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Cat. No. B1396178
M. Wt: 249.06 g/mol
InChI Key: XRJFAOSMGPIFLC-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 766513-53-5 . It has a molecular weight of 176.14 and its IUPAC name is [5-(trifluoromethyl)-3-pyridinyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, related to (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, have been synthesized and found to exhibit significant anticonvulsant activity (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes : Iron(III) complexes involving derivatives of (5-(Trifluoromethyl)pyridin-3-yl)methanamine have been shown to possess remarkable photocytotoxic properties in red light and are useful in cellular imaging (Basu et al., 2014).
  • Enhanced Cellular Uptake : Similar Iron(III) complexes have also been studied for their enhanced cellular uptake in cancer cells, demonstrating significant photocytotoxicity (Basu et al., 2015).

Chemical Synthesis

  • Imidazo[1,5-a]pyridine Derivatives : An efficient synthesis method for imidazo[1,5-a]pyridine derivatives, starting from a compound closely related to (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, has been developed (Mihorianu et al., 2010).

Catalytic Applications

  • Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the subject compound, have been synthesized and shown to be useful in catalytic applications (Roffe et al., 2016).

Hydroxylation of Alkanes

  • Diiron(III) Complexes : Diiron(III) complexes involving derivatives of (5-(Trifluoromethyl)pyridin-3-yl)methanamine have been used as catalysts for the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage. The precautionary statements P280, P305+P351+P338 suggest that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;;/h1,3-4H,2,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJFAOSMGPIFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

CAS RN

1020747-92-5
Record name [5-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
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(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
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(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
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(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 5
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

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